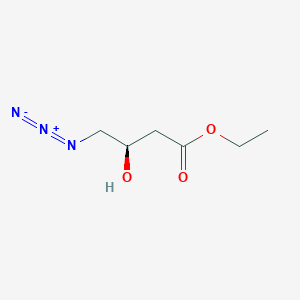

ethyl (3R)-4-azido-3-hydroxybutanoate

説明

Ethyl (3R)-4-azido-3-hydroxybutanoate is a useful research compound. Its molecular formula is C6H11N3O3 and its molecular weight is 173.172. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Use in Stereoselective Synthesis

Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound closely related to Ethyl (R)-4-Azido-3-Hydroxybutyrate, is utilized in the stereoselective synthesis of optical isomers. It serves as a fine chemical intermediate in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis often involves stereoselective biotechnology methods and enzymatic reactions (Kluson et al., 2019).

2. Intermediate for Chiral Drug Synthesis

A variant of Ethyl (R)-4-Azido-3-Hydroxybutyrate, Ethyl (S)-4-chloro-3-hydroxybutyrate, is used as an intermediate in the synthesis of Atorvastatin, a chiral drug for treating hypercholesterolemia. The Rhodococcus erythropolis strain is leveraged to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, which is a crucial step in this process (Park et al., 2008).

3. In Biocatalysis for Chiral Drugs

Ethyl 3-hydroxybutyrate, structurally similar to Ethyl (R)-4-Azido-3-Hydroxybutyrate, is an important intermediate for a variety of chiral drugs. The kinetic resolution reactions catalyzed by esterases/lipases, like the microbial esterase WDEst17, are an efficient and environmentally friendly method for producing optically pure enantiomers of this compound (Wang et al., 2018).

4. Application in ACE Inhibitor Synthesis

Ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound similar to Ethyl (R)-4-Azido-3-Hydroxybutyrate, is key in the production of ACE inhibitors. The microbial reduction of ethyl 2-oxo-4-phenylbutyrate by Candida krusei SW2026 is a notable process in this context, yielding the (R)-enantiomer with high enantiomeric excess and yield (Zhang et al., 2009).

5. Preparation in Ionic Liquid Systems

The reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate in ionic liquid systems, akin to processes involving Ethyl (R)-4-Azido-3-Hydroxybutyrate, demonstrates the potential of using hydrophilic ionic liquids like [BMIM]BF4 as co-solvents in asymmetric bioreductions. This method reduces substrate inhibition and improves enantioselectivity (He et al., 2009).

特性

IUPAC Name |

ethyl (3R)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)